2-Hydroxypropyl benzoate;nonanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl benzoate typically involves the esterification of benzoic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction involves the use of ozone and hydrogen peroxide as oxidizing agents. The resulting nonanedioic acid is purified through crystallization .
Industrial Production Methods
Industrial production of 2-Hydroxypropyl benzoate;nonanedioic acid involves large-scale esterification and oxidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl benzoate;nonanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-Hydroxypropyl benzoate can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid groups in nonanedioic acid can be reduced to form alcohols.
Substitution: The ester group in 2-Hydroxypropyl benzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of nonanedioic acid.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
2-Hydroxypropyl benzoate;nonanedioic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in dermatological treatments, particularly for acne and rosacea.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl benzoate;nonanedioic acid involves its interaction with cellular components. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. In dermatological applications, nonanedioic acid is known to inhibit the growth of bacteria and reduce inflammation by modulating the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl benzoate
- 2-Hydroxypropyl acetate
- Sebacic acid (decanedioic acid)
Uniqueness
2-Hydroxypropyl benzoate;nonanedioic acid is unique due to its combined properties of both ester and dicarboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its specific combination of hydroxyl, ester, and carboxyl groups provides distinct reactivity compared to similar compounds .
Properties
CAS No. |
60529-02-4 |
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Molecular Formula |
C19H28O7 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-hydroxypropyl benzoate;nonanedioic acid |
InChI |
InChI=1S/C10H12O3.C9H16O4/c1-8(11)7-13-10(12)9-5-3-2-4-6-9;10-8(11)6-4-2-1-3-5-7-9(12)13/h2-6,8,11H,7H2,1H3;1-7H2,(H,10,11)(H,12,13) |
InChI Key |
VDSYKLODWJIEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)O.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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